N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, an important neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications for a range of neurological and psychiatric disorders.
Wirkmechanismus
As mentioned earlier, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide can reduce the activity of overactive neurons, leading to a calming effect.
Biochemical and physiological effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can lead to a reduction in neuronal excitability, resulting in a calming effect. In addition, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity and potency. This makes it suitable for use in a range of assays and experiments. However, one limitation is that it is not suitable for use in human studies due to its potential toxicity and lack of safety data.
Zukünftige Richtungen
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans. In addition, there is interest in developing new analogs of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide that may have improved pharmacological properties. Finally, there is a need for more research on the biochemical and physiological effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide to better understand its mechanism of action.
Synthesemethoden
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The final product is obtained in high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promise in the treatment of epilepsy, anxiety, depression, and addiction. In addition, it has been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3-methylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-8-9-20(19-13)12-16(22)18-14-10-17(23)21(11-14)15-6-4-2-3-5-7-15/h8-9,14-15H,2-7,10-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJWPKSUKMTUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.